Cas no 148914-32-3 (2-Quinolinecarboxylic acid, 8-nitro-, ethyl ester)

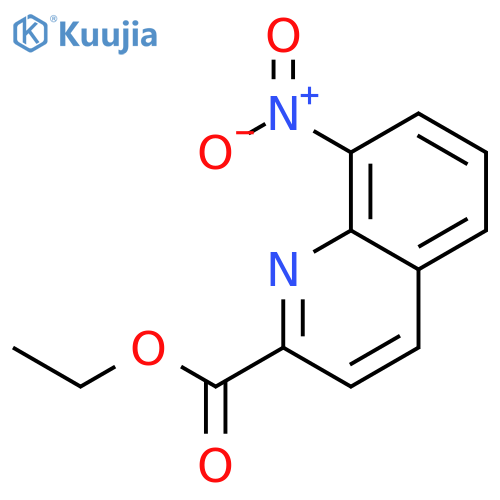

148914-32-3 structure

商品名:2-Quinolinecarboxylic acid, 8-nitro-, ethyl ester

2-Quinolinecarboxylic acid, 8-nitro-, ethyl ester 化学的及び物理的性質

名前と識別子

-

- 2-Quinolinecarboxylic acid, 8-nitro-, ethyl ester

- ethyl 8-nitro-2-quinolinecarboxylate

- VS-07879

- STL196604

- starbld0038398

- AKOS015970294

- ethyl 8-nitroquinoline-2-carboxylate

- BBL024647

- 148914-32-3

-

- インチ: InChI=1S/C12H10N2O4/c1-2-18-12(15)9-7-6-8-4-3-5-10(14(16)17)11(8)13-9/h3-7H,2H2,1H3

- InChIKey: BSGXMNIZQNXGJY-UHFFFAOYSA-N

- ほほえんだ: CCOC(=O)c1ccc2cccc(c2n1)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 246.06405680Da

- どういたいしつりょう: 246.06405680Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 329

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 85Ų

じっけんとくせい

- 密度みつど: 1.3±0.1 g/cm3

- ふってん: 407.3±30.0 °C at 760 mmHg

- フラッシュポイント: 200.1±24.6 °C

- じょうきあつ: 0.0±0.9 mmHg at 25°C

2-Quinolinecarboxylic acid, 8-nitro-, ethyl ester セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

2-Quinolinecarboxylic acid, 8-nitro-, ethyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1647183-500mg |

Ethyl 8-nitroquinoline-2-carboxylate |

148914-32-3 | 98% | 500mg |

¥5955 | 2023-02-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1647183-1g |

Ethyl 8-nitroquinoline-2-carboxylate |

148914-32-3 | 98% | 1g |

¥10146 | 2023-02-26 |

2-Quinolinecarboxylic acid, 8-nitro-, ethyl ester 関連文献

-

J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134

-

Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781

-

3. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818

-

Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215

-

5. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757

148914-32-3 (2-Quinolinecarboxylic acid, 8-nitro-, ethyl ester) 関連製品

- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)

- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)

- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)

- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)

- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)

- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)

- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)

- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)

- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬